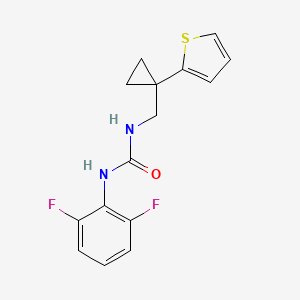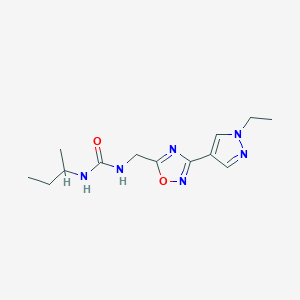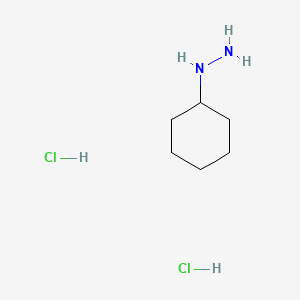
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, also known as DPC-681, is a small molecule inhibitor that has been used in scientific research for various purposes.
Mécanisme D'action
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates and disrupts downstream signaling pathways. The specific mechanism of action of this compound may vary depending on the protein kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase being targeted. In general, inhibition of protein kinases can lead to decreased cell proliferation, increased apoptosis, and altered signaling pathways. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea in lab experiments is that it is a small molecule inhibitor, which allows for precise control over the target protein kinase. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool compound. One limitation of using this compound is that it may not be specific to the target protein kinase, and may also inhibit other kinases or have off-target effects.
Orientations Futures
There are several potential future directions for research involving 1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea. One area of interest is the development of more selective inhibitors that target specific protein kinases. This could lead to the development of more effective anti-cancer agents with fewer side effects. Another potential direction is the use of this compound in combination with other drugs to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on signaling pathways and cellular processes.
Méthodes De Synthèse
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can be synthesized using a multi-step process that involves the reaction of 2,6-difluoroaniline with thiophene-2-carboxaldehyde, followed by the addition of cyclopropylmethylamine and subsequent purification steps. The final product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been used in scientific research for various purposes, including as a tool compound to study the role of protein kinases in cancer and other diseases. It has been shown to inhibit the activity of several protein kinases, including PIM1, PIM2, and FLT3. This compound has also been used to study the effects of protein kinase inhibition on cell proliferation, apoptosis, and signaling pathways.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c16-10-3-1-4-11(17)13(10)19-14(20)18-9-15(6-7-15)12-5-2-8-21-12/h1-5,8H,6-7,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJXXFHKRHVRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)
![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)
![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)

![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2472504.png)

![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)
